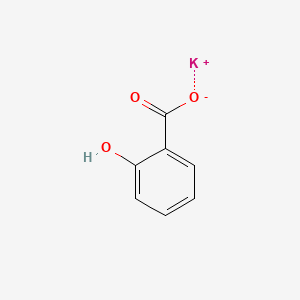
Kaliumsalicylat
Übersicht
Beschreibung
Potassium salicylate is a chemical compound derived from salicylic acid, a phytohormone with various roles in plant growth and defense mechanisms. It is synthesized through several chemical reactions, primarily from salicylic acid precursors such as phenol or benzoic acid through processes like the Kolbe-Schmitt reaction. This compound has been studied for its properties and applications in various fields, excluding drug use and dosages or side effects related to medical applications.
Synthesis Analysis
The synthesis of salicylic acid, a precursor to potassium salicylate, is often achieved using the Kolbe-Schmitt reaction, which involves the action of CO2 on alkali metal phenolates under specific conditions. This method provides a basis for understanding the synthesis of potassium salicylate, emphasizing the importance of selecting suitable raw materials and transformation methods for efficient production (Sergeev, Rodikova, & Zhizhina, 2023).
Wissenschaftliche Forschungsanwendungen
1. Steigerung der Tomatenresistenz gegen bakteriellen Welke Kaliumsilikat und Salicylsäure wurden in Kombination verwendet, um die Abwehrreaktion von hydroponisch angebauten Tomatenpflanzen gegen eine Infektion mit Ralstonia solanacearum zu verstärken . Die kombinierte Behandlung verringerte die Krankheitshäufigkeit signifikant und verbesserte die morphologischen Merkmale der Wurzelsysteme . Sie erhöhte auch die Aktivitäten von Polyphenoloxidase (PPO) und Peroxidase (POD) sowie die Konzentrationen von Gesamtphenolischen (TSPs) und Lignin-Thioglycolsäure (LTGA)-Derivaten .
2. Verbesserung der Weizenproduktivität und Getreidequalität unter Trockenheitsstress Die kombinierte Anwendung von Salicylsäure und Kalium hat sich gezeigt, die Ausbeute und die nährstoffliche Qualität von Weizen unter Trockenheitsstressbedingungen zu verbessern . Die Behandlung erhöhte den Ernteertrag, den Stärke- und den wasserlöslichen Pentosangehalt und verringerte den Anteil des Phytatphosphats am Gesamtphosphor unter Trockenheitsstress .
3. Steigerung der Pflanzenimmunität gegen Bakanae-Krankheit des Reises Kaliumsilikat und Salicylsäure wurden zusammen verwendet, um die Pflanzenimmunität gegen die Bakanae-Krankheit des Reises zu steigern . Die kombinierte Behandlung hat sich gezeigt, das Pflanzenwachstum zu fördern und die Pflanzenimmunität zu verbessern .
4. Steigerung der Neutralen Invertase (NI) und Säureinverterase (AI) Aktivitäten in Tomatenpflanzen Die kombinierten Wirkungen von Silizium (Si) und Salicylsäure (SA) haben sich gezeigt, die Aktivitäten der Neutralen Invertase (NI) und Säureinverterase (AI) in den Blättern von Tomatenpflanzen 3 Tage nach der Infektion (dpi) im Vergleich zur alleinigen Anwendung von Si signifikant zu erhöhen .
5. Induktion von Abwehr-assoziierten Genen in Tomatenpflanzen Die kombinierte Behandlung mit Si und SA hat sich gezeigt, drei Abwehr-assoziierte Gene, PAL, POD und Pathogenese-assoziiertes Protein 1 (PR1), in Tomatenpflanzen bei 7 dpi im Vergleich zur individuellen Anwendung von Si oder SA signifikant zu induzieren .
6. Steigerung der Expressionsrate des Salicylsäure-bindenden Proteins 2 (SABP2) Die Expressionsrate des Salicylsäure-bindenden Proteins 2 (SABP2) war für die Kombinationsbehandlung signifikant höher im Vergleich zur Behandlung mit Si oder SA allein .
Wirkmechanismus
Target of Action
Potassium salicylate is the potassium salt of salicylic acid . The primary targets of salicylic acid, and by extension potassium salicylate, are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes are involved in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
Potassium salicylate acts by irreversibly inhibiting COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandin precursors, thereby reducing the production of prostaglandins . The reduction in prostaglandin synthesis results in decreased inflammation and pain .
Biochemical Pathways
Salicylic acid, from which potassium salicylate is derived, is synthesized from chorismate, a product of the shikimate pathway . The synthesis involves two distinct pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway . The ICS pathway is the major contributor to salicylic acid production in plants .
Pharmacokinetics
Approximately 10% of applied salicylates can remain in the skin . Salicylic acid is also known to enhance the percutaneous penetration of some agents, potentially affecting their bioavailability .
Result of Action
The primary result of potassium salicylate’s action is the reduction of inflammation and pain due to its inhibition of prostaglandin synthesis . It should be noted that salicylate poisoning can occur with excessive use, leading to symptoms such as rapid shifts of salicylate into the brain and heart, causing swift deterioration and potentially death .
Action Environment
Environmental factors can influence the action of potassium salicylate. For instance, in plants, salicylic acid plays crucial roles in regulating cell division and expansion, which are key processes determining the final stature of the plant . Moreover, salicylic acid has been shown to be involved in plant responses to various environmental stresses, including salinity .
Safety and Hazards
Zukünftige Richtungen
While there is limited information on the future directions of potassium salicylate specifically, salicylates in general are being studied for their potential therapeutic applications. For example, researchers are exploring the potential bio-physiological mechanisms underlying improved plant growth and water use efficiency following soil application of potassium and seed primed salicylic acid under drought stresses . Additionally, the topical delivery strategies of salicylates are being studied for translational considerations of formulation designs .
Eigenschaften
IUPAC Name |
potassium;2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMWBRPWYBNAFB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5KO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060366 | |
| Record name | Potassium salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
578-36-9 | |
| Record name | Potassium salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K91YT16P5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




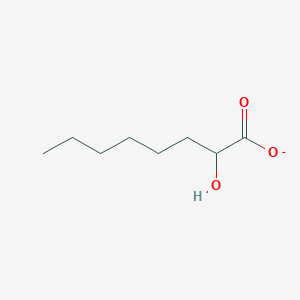
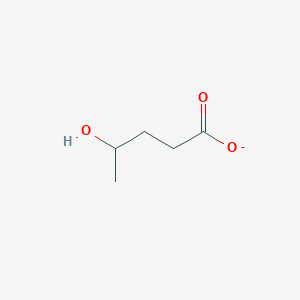
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1260316.png)
![N-tert-butyl-1-[[5-[(E)-2-(2-ethoxyphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-4-carboxamide](/img/structure/B1260319.png)
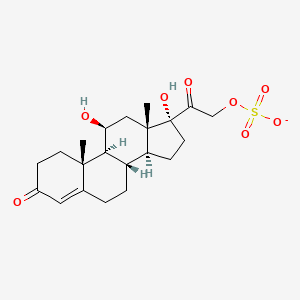

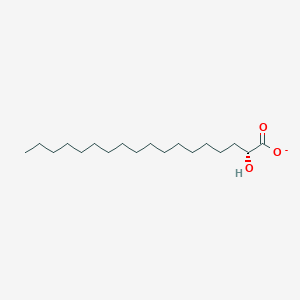
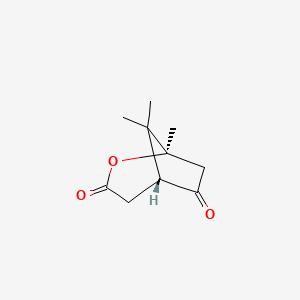

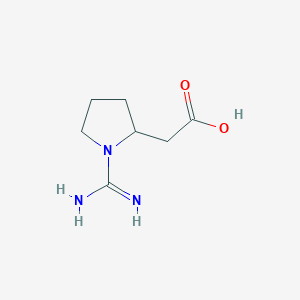
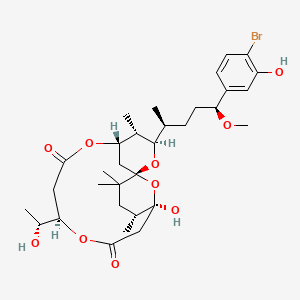

![(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B1260334.png)